molecular formula C20H23NO2 B602181 3,5-Hydroxy-N-methylprotriptyline CAS No. 30235-47-3

3,5-Hydroxy-N-methylprotriptyline

Cat. No. B602181
CAS RN: 30235-47-3
M. Wt: 309.4
InChI Key:
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Description

3,5-Hydroxy-N-methylprotriptyline is an intermediate in the preparation of Cyclobenzaprine metabolite . It has a molecular formula of C20H23NO2 and a molecular weight of 309.4 .

Scientific Research Applications

Metabolism and Biochemical Pathways

3,5-Hydroxy-N-methylprotriptyline, closely related to tricyclic antidepressants like amitriptyline, undergoes complex metabolic pathways. In studies of similar compounds, researchers have noted the involvement of various enzymes in metabolic processes. For instance, the metabolic fate of Amitriptyline involves oxidative metabolism leading to the formation of nortriptyline, a primary amine, and other metabolites. These processes are influenced by factors like stereo- and enantioselectivity, impacting the disposition and pharmacokinetics of the drug (Breyer‐Pfaff, 2004).

Pharmacodynamics and Receptor Interactions

Amitriptyline, a compound similar to 3,5-Hydroxy-N-methylprotriptyline, exhibits effects on various receptors. For example, it inhibits 5-hydroxytryptamine 3 (5-HT3) receptor currents, suggesting its role in modulating neurotransmitter systems. This effect could be relevant to understanding the pharmacological mechanisms of 3,5-Hydroxy-N-methylprotriptyline in neurological and psychiatric contexts (Park et al., 2018).

Neuropharmacological and Clinical Implications

Investigations into compounds like Amitriptyline and its derivatives reveal insights into potential therapeutic applications. For example, the ability of certain antidepressants to modulate receptors like 5-HT and NR2B suggests a role in treating conditions like irritable bowel syndrome, highlighting a potential avenue for 3,5-Hydroxy-N-methylprotriptyline in similar clinical scenarios (Chen et al., 2016).

Environmental Impact and Persistence

Research on the environmental persistence of related tricyclic antidepressants, such as Amitriptyline and Nortriptyline, provides insight into the ecological aspects of 3,5-Hydroxy-N-methylprotriptyline. These studies highlight the drugs' stability and transformation in agricultural soils, which is important for understanding the environmental impact of pharmaceutical compounds (Li et al., 2013).

properties

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOPRLYYPOIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857803
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Hydroxy-N-methylprotriptyline

CAS RN

30235-47-3
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30235-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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